molecular formula C24H28N2O4 B2706410 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921898-48-8

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2706410
CAS No.: 921898-48-8
M. Wt: 408.498
InChI Key: VGNNWKPSRQBERC-UHFFFAOYSA-N
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Description

2-(1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide ( 921898-48-8) is a synthetic indole-acetamide derivative of interest in medicinal chemistry and drug discovery research . This compound features a complex molecular architecture that combines an indole core, a 3,5-dimethoxybenzyl group, and a tetrahydrofuranmethyl acetamide side chain. Such a structure is characteristic of compounds investigated for their potential biological activities, particularly in oncology and cell biology. Structurally related indole-acetamide compounds have demonstrated significant potential as inhibitors of tubulin polymerization, a key mechanism for anticancer drug development . For instance, closely related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have shown potent in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with some analogs exhibiting IC50 values in the sub-micromolar range . These related compounds function by arresting the cell cycle in the G2/M phase and inducing apoptosis in a dose-dependent manner, acting via the colchicine binding site on tubulin . Beyond oncology research, indole-based compounds are also explored for targeting visceral pain pathways and various neurological targets . This reagent serves as a valuable chemical intermediate or biological probe for researchers investigating structure-activity relationships (SAR), optimizing lead compounds, and studying molecular mechanisms of disease. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-28-20-10-17(11-21(13-20)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-19-6-5-9-30-19/h3-4,7-8,10-11,13,16,19H,5-6,9,12,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNNWKPSRQBERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is an indole derivative characterized by a complex structure that includes an indole moiety, a 3,5-dimethoxybenzyl group, and a tetrahydrofuran substituent. This structural arrangement suggests potential for diverse biological activities, which are of significant interest in medicinal chemistry.

  • Molecular Formula : C24_{24}H30_{30}N2_{2}O3_{3}
  • Molecular Weight : Approximately 398.51 g/mol
  • Functional Groups : Amide, indole, and tetrahydrofuran

The presence of these functional groups indicates potential reactivity and biological interactions.

Antidepressant Activity

Research on related indole derivatives suggests that compounds with similar structures may exhibit antidepressant properties. For instance, studies have shown that certain indole-based compounds can inhibit serotonin transporter proteins and monoamine oxidase (MAO), leading to increased serotonin levels in the brain. This mechanism is crucial for the treatment of depression .

Anticancer Potential

Indole derivatives are known for their anticancer properties. The compound's structural features may enhance its ability to interact with various biological targets involved in cancer progression. For example, indoles can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways related to cell proliferation and survival.

Antioxidant Activity

Indoles have been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and the prevention of degenerative diseases. The ability to scavenge free radicals may be beneficial in reducing inflammation and cellular damage .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies suggest that the compound may interact with receptors involved in neurotransmission and cancer cell signaling pathways, indicating its potential as a therapeutic agent .

Synthesis and Evaluation

The synthesis of this compound involves several key steps:

  • Formation of the Indole Core : Typically achieved through Fischer indole synthesis.
  • Alkylation with 3,5-Dimethoxybenzyl Chloride : This step introduces the benzyl group to the indole nitrogen.
  • Acetamido Linker Formation : Achieved by reacting the intermediate with acetic anhydride.

Each step is critical for ensuring the biological activity of the final product.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntidepressantInhibition of serotonin transporter and MAO
AnticancerInduction of apoptosis; inhibition of tumor growth
AntioxidantScavenging free radicals; neuroprotection

Scientific Research Applications

Synthesis Methodologies

The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be approached through various methods. Common strategies include:

  • Multi-step Synthesis : Utilizing readily available reagents and simple transformations to build the complex structure incrementally.
  • One-pot Reactions : Streamlining the synthesis process by combining multiple steps into a single reaction vessel, which can enhance yield and reduce time.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, insights can be drawn from related research:

  • Molecular Docking Studies : Research on similar indole derivatives has employed molecular docking to predict interactions with biological targets. For instance, studies have identified potential binding sites on enzymes involved in inflammation and cancer .
  • In Vitro Evaluations : Compounds structurally similar to this compound have been tested for cytotoxicity against various cancer cell lines (e.g., HCT116, MCF7). Results indicate significant anticancer potential that merits further investigation .
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the indole structure affect biological activity can guide the development of more effective derivatives .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Indole Substituents (Position 1) Acetamide Substituents (Position 3) Key Functional Groups Synthesis Yield (if reported)
Target Compound 3,5-Dimethoxybenzyl THF-methyl Methoxy, THF Not reported
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) 4-Chlorobenzoyl 2,5-Bis(trifluoromethyl)phenylsulfonyl Sulfonamide, Trifluoromethyl 37%
Compound 43 () Difluoromethylcyclopropa[g]indazol Complex chiral side chain Difluoromethyl, Sulfonamide Not reported
Compound 94 () Cyclopropanecarbonyl 3-Aminopropoxy-ethoxy-ethoxypropyl Bromo, Sulfamoyl Not reported

Key Observations :

  • Electron-Withdrawing Groups : Compound 41 () incorporates a sulfonamide and trifluoromethyl groups, which enhance metabolic stability and target binding via hydrogen bonding and hydrophobic interactions . In contrast, the target compound’s methoxy groups may favor π-π stacking but reduce electrophilicity.
  • Solubility-Enhancing Groups : The THF-methyl group in the target compound offers a balance of hydrophilicity and steric bulk compared to the extended polyether chain in Compound 94 () .

Pharmacological Implications

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

  • Kinase Inhibition : Sulfonamide-containing analogs (e.g., Compound 41) often target ATP-binding pockets in kinases due to their hydrogen-bonding capacity . The target compound’s methoxy groups may instead favor interactions with allosteric sites.
  • Metabolic Stability : The THF-methyl group likely reduces oxidative metabolism compared to compounds with alkyl chains (e.g., Compound 94), as cyclic ethers are less prone to CYP450-mediated degradation.
  • Selectivity: The 3,5-dimethoxybenzyl group may reduce off-target effects compared to halogenated analogs (e.g., 4-chlorobenzoyl in Compound 41), which could interact non-specifically with hydrophobic regions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Indole Functionalization : Introduce the 3,5-dimethoxybenzyl group to the indole nitrogen via alkylation using a benzyl bromide derivative under basic conditions (e.g., NaH in DMF) .
    • Acetamide Formation : Couple the indole-3-acetic acid intermediate with tetrahydrofuran-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Improve yields by controlling temperature (e.g., 0–25°C for alkylation) and stoichiometric ratios (e.g., 1.1 equivalents of alkylating agent).
    • Purify intermediates via column chromatography (e.g., CH₂Cl₂/MeOH 95:5) .

Advanced: How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR) be resolved for this compound?

Methodological Answer:

  • Comparative Analysis :
    • NMR : Compare experimental 1H^1H and 13C^{13}C NMR shifts (e.g., δ 7.2–7.6 ppm for indole protons) with density functional theory (DFT)-calculated values .
    • IR : Validate carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) against computational predictions .
  • Troubleshooting :
    • Re-examine sample purity (e.g., residual solvents may shift peaks).
    • Use deuterated solvents for NMR to avoid interference.
    • Cross-validate with X-ray crystallography for structural confirmation .

Basic: What chromatographic techniques are effective for purifying this compound, and what solvent systems are optimal?

Methodological Answer:

  • Techniques :
    • Silica Gel Chromatography : Use gradient elution with CH₂Cl₂/MeOH (95:5 to 90:10) for polar impurities .
    • HPLC : Employ reverse-phase C18 columns with acetonitrile/water (70:30) for high-purity isolation.
  • Solvent Selection :
    • Avoid high-polarity solvents (e.g., pure MeOH) to prevent compound degradation.
    • Pre-saturate columns with eluent to improve resolution.

Advanced: What computational strategies predict the biological targets or metabolic pathways of this compound?

Methodological Answer:

  • Approaches :
    • Molecular Docking : Use AutoDock Vina to simulate binding to antimicrobial targets (e.g., bacterial topoisomerases) .
    • Metabolic Prediction : Apply tools like GLORY or ADMET Predictor to identify aldehyde oxidase-mediated oxidation sites .
  • Validation :
    • Compare predicted metabolites with LC-MS/MS experimental data.
    • Use DFT to model reaction intermediates for cytochrome P450 interactions.

Basic: What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.

Advanced: How can X-ray crystallography confirm the stereochemistry and molecular structure?

Methodological Answer:

  • Procedure :
    • Crystallization : Grow single crystals via slow evaporation of CH₂Cl₂/MeOH/diethyl ether mixtures .
    • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths and angles.
  • Analysis :
    • Refine structures with SHELXL, ensuring R-factor < 5%.
    • Validate hydrogen bonding networks (e.g., N–H···O interactions) to confirm acetamide conformation .

Basic: What stability-indicating parameters should be monitored during storage?

Methodological Answer:

  • Critical Parameters :
    • Temperature : Store at –20°C to prevent hydrolysis of the acetamide group.
    • Light Exposure : Protect from UV light to avoid indole ring degradation.
  • Analytical Monitoring :
    • Use HPLC with PDA detection to track degradation products (e.g., free indole or benzyl alcohol derivatives) .

Advanced: What strategies enable the synthesis and characterization of novel derivatives for structure-activity studies?

Methodological Answer:

  • Derivatization :
    • Side-Chain Modification : Replace tetrahydrofuran-2-ylmethyl with other heterocyclic amines (e.g., piperidinyl) via reductive amination .
    • Indole Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate bioactivity .
  • Characterization :
    • Use HRMS for exact mass confirmation (e.g., error < 3 ppm) .
    • Perform 2D NMR (COSY, HSQC) to assign complex proton environments .

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